3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid
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Overview
Description
3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid, commonly known as MEMO, is a synthetic compound that has gained significant attention in the field of scientific research. MEMO is a derivative of the amino acid glycine and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MEMO is not fully understood. However, it has been suggested that MEMO may act as a glycine receptor agonist, which may contribute to its neuroprotective effects. MEMO has also been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in memory and learning.
Biochemical and physiological effects:
MEMO has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help protect cells from oxidative stress. MEMO has also been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using MEMO in lab experiments is its high purity, which allows for accurate and reproducible results. MEMO is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using MEMO is its limited solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
The potential therapeutic applications of MEMO are still being explored. Future research may focus on the development of MEMO-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies may investigate the potential use of MEMO in the treatment of other conditions, such as cancer and diabetes.
Conclusion:
In conclusion, MEMO is a synthetic compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, neuroprotective, anti-inflammatory, and antioxidant properties, and mechanism of action make it an exciting area of research. While there are limitations to its use in lab experiments, further research may lead to the development of MEMO-based drugs for the treatment of a range of conditions.
Synthesis Methods
The synthesis of MEMO involves the reaction of glycine with glycidol in the presence of a base catalyst. The resulting compound is then treated with methanol and hydrochloric acid to yield MEMO. This method is relatively simple and yields high purity MEMO.
Scientific Research Applications
MEMO has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. MEMO has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
3-methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-14-10(13)8(9(11)12)5-7-3-2-4-15-6-7/h7-8H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFIUNZGMOWZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCOC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid |
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